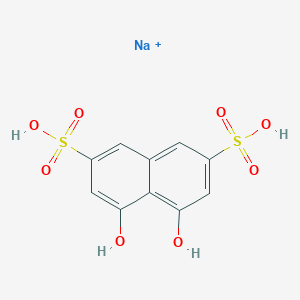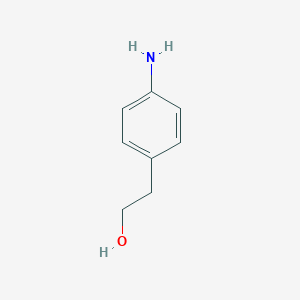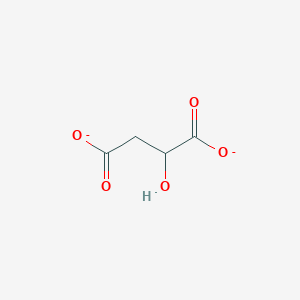
N-(Benzylideneamino)-4-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzylideneamino)-4-methoxy-benzamide, also known as BAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAMBA belongs to the class of Schiff bases and has a molecular formula of C15H14N2O2.
Mécanisme D'action
The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt pathway and the NF-κB pathway. This compound has also been shown to interact with various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in Alzheimer's disease and melanogenesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of β-secretase. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity by activating the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Benzylideneamino)-4-methoxy-benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields. However, this compound also has some limitations. It is not highly water-soluble, which may limit its bioavailability and efficacy in vivo. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
Several future directions for N-(Benzylideneamino)-4-methoxy-benzamide research can be identified. Firstly, more studies are needed to elucidate the mechanism of action of this compound, particularly in cancer research. Secondly, studies are needed to improve the water-solubility and bioavailability of this compound, which may enhance its therapeutic potential. Thirdly, more studies are needed to investigate the safety and efficacy of this compound in vivo, particularly in animal models. Finally, studies are needed to explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and skin disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent anticancer, anti-Alzheimer's, and anti-diabetic activities, and has several advantages for lab experiments. However, this compound also has some limitations, such as poor water-solubility and cytotoxicity at high concentrations. Further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential in other therapeutic areas.
Méthodes De Synthèse
N-(Benzylideneamino)-4-methoxy-benzamide can be synthesized by the condensation reaction between 4-methoxy-benzoic acid and benzylideneaniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(Benzylideneamino)-4-methoxy-benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
Propriétés
Numéro CAS |
51651-81-1 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |
Clé InChI |
XHYYXBAFSXMSKM-LFIBNONCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



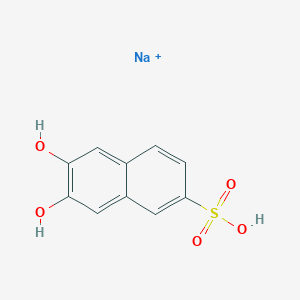
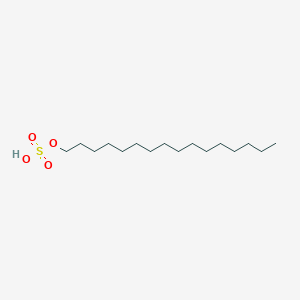

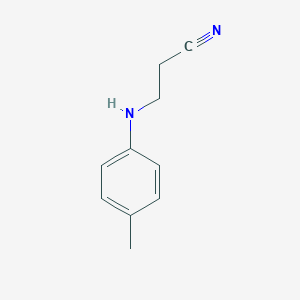
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
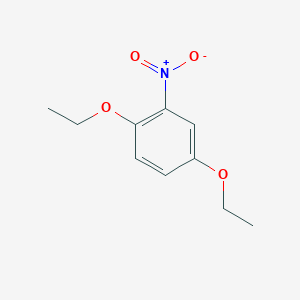

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)

